REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:22])[CH:5]([NH:11][C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])[CH2:6][CH2:7][C:8](=[O:10])N)[CH3:2].N(OC(C)(C)C)=[O:24]>C(#N)C>[CH2:1]([O:3][C:4](=[O:22])[CH:5]([NH:11][C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])[CH2:6][CH2:7][C:8]([OH:24])=[O:10])[CH3:2]
|
Name
|
amide
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCC(N)=O)NC(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in a rotary evaporator
|
Type
|
STIRRING
|
Details
|
ethyl acetate (500 ml) and the biphasic mixture was stirred well while solid sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
was slowly added to pH=7.5
|
Type
|
CUSTOM
|
Details
|
Phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with 10% sodium bicarbonate (200 ml)
|
Type
|
WASH
|
Details
|
The combined aqueous extracts were washed with ethyl acetate (300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×300 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the residue was dried in a vacuum oven (50° C.)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g | |
YIELD: PERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |